(2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid
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Overview
Description
(2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a thiazole ring, and an acetic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the attachment of the acetic acid moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorophenyl group makes it suitable for use in fluorescence-based assays, enabling the visualization of biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance, making them suitable for use in various applications, including electronics and aerospace.
Mechanism of Action
The mechanism of action of (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can participate in π-π interactions, while the thiazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of a fluorophenyl group and a ketone moiety.
Thiazole derivatives: Compounds containing thiazole rings, such as thiamine (vitamin B1), share structural similarities with (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorophenyl group, a thiazole ring, and an acetic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H19FN2O6S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C17H19FN2O6S2/c18-12-3-1-11(2-4-12)5-6-20-13-9-28(24,25)10-14(13)27-17(20)19-15(21)7-26-8-16(22)23/h1-4,13-14H,5-10H2,(H,22,23) |
InChI Key |
MPHNPFRSJBMIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COCC(=O)O)N2CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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